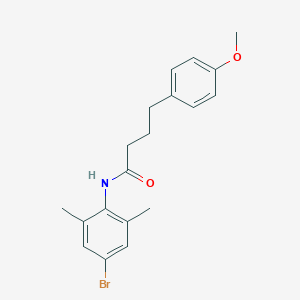![molecular formula C24H21N3O2 B306769 N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide](/img/structure/B306769.png)
N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide, also known as MNQH, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MNQH belongs to the family of hydrazide derivatives and has shown promising results in various studies related to cancer and neurological disorders.
Mécanisme D'action
The mechanism of action of N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide in cancer and neurological disorders is complex and involves multiple pathways. In cancer cells, N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic proteins. N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide also inhibits the PI3K/Akt/mTOR pathway, which is critical for cancer cell survival and proliferation. In neurological disorders, N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to have multiple biochemical and physiological effects in cancer and neurological disorders. In cancer cells, N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide induces cell cycle arrest, inhibits cell migration and invasion, and reduces angiogenesis. In neurological disorders, N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide reduces oxidative stress, inflammation, and improves cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide has several advantages for lab experiments, including its synthetic accessibility, high purity, and stability. N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide is also relatively easy to handle and store. However, N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide has shown promising results in preclinical studies, and future research should focus on its clinical applications. N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide could be developed as a potential therapeutic agent for cancer and neurological disorders. Future studies should also investigate the pharmacokinetics and pharmacodynamics of N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide and its potential side effects. N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide could also be modified to improve its solubility and bioavailability. Overall, N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide has the potential to become a valuable tool in the fight against cancer and neurological disorders.
Méthodes De Synthèse
The synthesis of N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide involves the reaction of 2-methoxy-1-naphthaldehyde with 2,6-dimethyl-3-quinolinecarboxylic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, which results in the formation of N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide as a yellow crystalline solid. The purity of N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide can be improved through recrystallization and purification techniques.
Applications De Recherche Scientifique
N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide has been extensively studied for its potential therapeutic applications in cancer and neurological disorders. In cancer research, N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis.
In neurological disorders, N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide has also been shown to enhance the activity of neurotransmitters and improve cognitive function in animal models of neurological disorders.
Propriétés
Nom du produit |
N'-[(2-methoxy-1-naphthyl)methylene]-2,6-dimethyl-3-quinolinecarbohydrazide |
|---|---|
Formule moléculaire |
C24H21N3O2 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-2,6-dimethylquinoline-3-carboxamide |
InChI |
InChI=1S/C24H21N3O2/c1-15-8-10-22-18(12-15)13-20(16(2)26-22)24(28)27-25-14-21-19-7-5-4-6-17(19)9-11-23(21)29-3/h4-14H,1-3H3,(H,27,28)/b25-14+ |
Clé InChI |
LKSXKOYJTRPRQC-AFUMVMLFSA-N |
SMILES isomérique |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)OC |
SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)OC |
SMILES canonique |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Cyclohexyl-2-[(4-ethylphenyl)imino]-5-[(5-{3-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B306694.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306696.png)
![ethyl 2-(2-ethoxybenzylidene)-5-(2-ethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306699.png)
![5-(3-Allyl-5-ethoxy-4-hydroxybenzylidene)-3-cyclohexyl-2-[(4-ethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306700.png)
![Methyl 4-({5-[4-(2-anilino-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B306701.png)
![N-{5-[4-(4-morpholinyl)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306703.png)
![N-{3-(2-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306704.png)
![N-[3-(2-methoxyphenyl)-4-oxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306705.png)
![N-[3-(2-methoxyphenyl)-4-oxo-5-(2-thienylmethylene)-1,3-thiazolidin-2-ylidene]benzamide](/img/structure/B306706.png)
![N-{5-[4-(acetylamino)benzylidene]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B306707.png)
![2-hydroxy-N'-[4-(4-morpholinyl)benzylidene]acetohydrazide](/img/structure/B306708.png)